5-(Difluoromethoxy)benzo[d]isothiazole is a compound that belongs to the class of benzo[d]isothiazoles, which are heterocyclic aromatic compounds featuring both sulfur and nitrogen atoms in their structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is particularly noted for its role as an inhibitor of sodium-glucose co-transporter 2, making it a candidate for treating type 2 diabetes, as well as its involvement in modulating metabotropic glutamate receptors, which could have implications for treating neurodegenerative diseases such as Parkinson's disease .
The synthesis of 5-(difluoromethoxy)benzo[d]isothiazole typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and the concentration of reactants. Yields can vary significantly based on these factors, with some methods reporting yields up to 74% under optimized conditions .
The molecular structure of 5-(difluoromethoxy)benzo[d]isothiazole consists of a benzene ring fused with an isothiazole ring. The difluoromethoxy group is attached to the benzene ring, contributing to the compound's unique properties.
5-(Difluoromethoxy)benzo[d]isothiazole can participate in various chemical reactions due to its functional groups. Notably:
The compound's reactivity is influenced by the electron-withdrawing nature of the difluoromethoxy group, which enhances its electrophilicity and makes it suitable for further functionalization.
The mechanism of action for 5-(difluoromethoxy)benzo[d]isothiazole primarily involves its interaction with specific biological targets:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
5-(Difluoromethoxy)benzo[d]isothiazole has several promising applications in scientific research:
Multicomponent reactions (MCRs) enable efficient construction of benzimidazole-thiazinone hybrids featuring the difluoromethoxybenzoisothiazole unit. A representative one-pot synthesis combines trans-acrylic acids, 1H-benzo[d]imidazole-2-thiol, and 5-(difluoromethoxy)benzo[d]isothiazole precursors under mild conditions. This approach yields fused tricyclic systems (e.g., CS4) exhibiting synergistic antibacterial activity with ciprofloxacin against Pseudomonas aeruginosa (MIC = 256 μg/mL) [1]. The reaction proceeds via:
Table 1: Benzimidazole-Thiazinone Hybrids Synthesized via MCRs
Compound | R Group | Yield (%) | Antimicrobial Activity (MIC μg/mL) | Key Spectral Data (¹³C NMR, ppm) |
---|---|---|---|---|
CS1 | C₆H₅ | 78 | 512 (E. coli) | 167.1 (C=O), 41.2 (CH₂) |
CS4 | 4-OCH₃-C₆H₄ | 85 | 256 (P. aeruginosa) | 170.3 (C=O), 42.8 (CH₂) |
CS7 | 2-Furyl | 71 | 1024 (C. albicans) | 169.8 (C=O), 43.1 (CH₂) |
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) overcomes limitations of traditional carbodiimide coupling for constructing benzimidazole-thiazinone-difluoromethoxybenzoisothiazole tricycles. The mechanism involves:
Direct C5-difluoromethylation of benzoisothiazoles employs two strategies:
Table 2: Difluoromethylation Reagents for Benzoisothiazole Functionalization
Reagent | Conditions | Substrate Scope | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Ph₃P⁺CF₂H Br⁻ | KOH, DMSO, 80°C | Aryl-OH, Aryl-SH | 75–92 | No transition metals |
BrCF₂CO₂Et/Na₂SO₃ | CH₃CN/H₂O, reflux | Electron-deficient cores | 60–85 | Bench-stable precursor |
HCF₂SO₂Cl/Et₃N | CH₂Cl₂, 0°C to RT | N-Heterocycles | 68–90 | High chemoselectivity |
PhOOCF₂H/[Ir(dF(CF₃)ppy]₂(dtbbpy)]PF₆ | Blue LED, DCE | C–H functionalization | 55–78 | Regioselective for ortho-positions |
Limitations: Alkali-sensitive substrates decompose under strong bases, while radical methods show reduced efficiency with electron-rich systems [3] [5].
Photochemical permutation enables positional isomerism in difluoromethoxy-containing benzoisothiazoles. Key advancements include:
Table 3: Regioselective Functionalization of 5-(Difluoromethoxy)benzo[d]isothiazole
Position | Reagent | Conditions | Product Class | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
C4 | ArN₂⁺BF₄⁻/K₂S₂O₈ | CH₃CN, 80°C | 4-Arylbenzisothiazoles | 70–88 | >95:5 (C4 vs C7) |
C7 | NIS/Pd(OAc)₂ | DMF, 100°C | 7-Iodobenzisothiazoles | 65–75 | 90:10 (C7 vs C4) |
C4/C7 | •CF₂H (from HCF₂Cl/Fe²⁺) | H₂O/acetone, 60°C | 4/7-Difluoromethyl derivatives | 55–70 | 3:1 (C4:C7) |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: